4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
The compound 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methylphenyl)prop-2-enoate is a complex organic molecule that features a combination of thiazolidine, tetrahydrofuran, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methylphenyl)prop-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Attachment of the tetrahydrofuran group: This step involves the alkylation of the thiazolidine ring with a tetrahydrofuran derivative.
Coupling with the phenyl group: The final step involves the coupling of the intermediate with a phenyl ester through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Use of catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methylphenyl)prop-2-enoate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism.
Diketene: Used in the synthesis of similar esters.
Uniqueness
The uniqueness of 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methylphenyl)prop-2-enoate lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H23NO4S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H23NO4S2/c1-17-4-6-18(7-5-17)10-13-23(27)30-20-11-8-19(9-12-20)15-22-24(28)26(25(31)32-22)16-21-3-2-14-29-21/h4-13,15,21H,2-3,14,16H2,1H3/b13-10+,22-15- |
InChI Key |
DYFZLGQPZZIWPH-OVXMHFCVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4 |
Origin of Product |
United States |
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